(2-Methylisoindolin-5-yl)boronic acid
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Overview
Description
(2-Methylisoindolin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a 2-methylisoindoline moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylisoindolin-5-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methylisoindoline using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Methylisoindolin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)
Oxidizing Agents: Hydrogen peroxide (H2O2), Sodium periodate (NaIO4)
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation reactions
Scientific Research Applications
(2-Methylisoindolin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methylisoindolin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming stable complexes that inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the isoindoline moiety.
2-Methylphenylboronic Acid: Similar structure but without the isoindoline ring.
Isoindoline-5-boronic Acid: Lacks the methyl group at the 2-position.
Uniqueness
(2-Methylisoindolin-5-yl)boronic acid is unique due to the presence of both the isoindoline ring and the boronic acid functional group. This combination provides enhanced reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Biological Activity
(2-Methylisoindolin-5-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanism of action, interactions with biological targets, and potential therapeutic applications.
Overview of Boronic Acids in Biological Systems
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and amino alcohols, which plays a crucial role in their biological activity. This property allows them to interact with various biomolecules, including proteins and enzymes, thereby influencing metabolic pathways and cellular functions.
The biological activity of this compound primarily stems from its interactions with specific enzymes and receptors. For instance, boronic acids have been shown to inhibit certain proteases and phosphatases, which are pivotal in regulating cellular signaling pathways. The compound's structural features enable it to bind effectively to these targets, potentially leading to therapeutic effects.
Research Findings
1. Inhibition Studies:
Recent studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes involved in cancer progression. For example, it has been shown to inhibit the activity of proteasomes, which are responsible for degrading ubiquitinated proteins. This inhibition can lead to the accumulation of pro-apoptotic factors within cells, promoting apoptosis in cancerous tissues.
2. Anticancer Activity:
In vitro assays have indicated that this compound possesses significant antiproliferative properties against various cancer cell lines. For instance, studies involving prostate cancer cell lines have shown that the compound can induce cell cycle arrest and apoptosis at micromolar concentrations.
3. Selectivity and Toxicity:
Toxicity assessments reveal that this compound exhibits low toxicity in non-cancerous cell lines, suggesting a favorable therapeutic index. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.
Case Studies
Case Study 1: Antiproliferative Effects
A study investigated the effects of this compound on human prostate cancer cells (LAPC-4). The results indicated an IC50 value of approximately 15 µM after 72 hours of treatment, demonstrating significant growth inhibition compared to control groups.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15 | LAPC-4 |
Reference Drug (Flutamide) | 20 | LAPC-4 |
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that the compound increases the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to enhanced apoptosis.
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Activity Type | Description |
---|---|
Enzyme Inhibition | Inhibits proteasome activity |
Anticancer Activity | Induces apoptosis in cancer cell lines |
Selectivity | Low toxicity in non-cancerous cells |
Properties
Molecular Formula |
C9H12BNO2 |
---|---|
Molecular Weight |
177.01 g/mol |
IUPAC Name |
(2-methyl-1,3-dihydroisoindol-5-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c1-11-5-7-2-3-9(10(12)13)4-8(7)6-11/h2-4,12-13H,5-6H2,1H3 |
InChI Key |
ZKKDHVWUWYNADP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CN(C2)C)C=C1)(O)O |
Origin of Product |
United States |
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